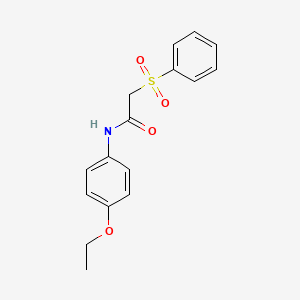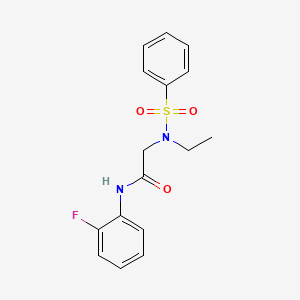
N-(2,5-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide, commonly known as DCTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DCTA is a member of the family of diamide herbicides, which are widely used in agriculture to control weeds. However, the compound's unique chemical properties have also made it a subject of interest in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of DCTA is not fully understood, but it is believed to involve the inhibition of the enzyme acetyl-CoA carboxylase (ACC). ACC is an essential enzyme in fatty acid synthesis, and its inhibition can lead to the accumulation of toxic intermediates and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that DCTA can induce apoptosis (programmed cell death) in cancer cells, leading to a decrease in tumor growth. In addition, DCTA has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DCTA is its ability to selectively inhibit ACC in cancer cells, making it a potential candidate for the development of targeted cancer therapies. However, DCTA has also been shown to have cytotoxic effects on normal cells, limiting its potential as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on DCTA. One area of interest is the development of new cancer therapies based on DCTA's ability to selectively inhibit ACC in cancer cells. Another area of interest is the development of new antibiotics based on DCTA's antimicrobial properties. Finally, further research is needed to fully understand the mechanism of action of DCTA and its potential applications in other fields.
Applications De Recherche Scientifique
DCTA has been the subject of many scientific studies due to its potential applications in various fields. In the field of medicinal chemistry, DCTA has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In addition, DCTA has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N'-(2,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-8-3-4-10(15)11(6-8)17-13(19)12(18)16-7-9-2-1-5-20-9/h1-6H,7H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAWFVDNXOPEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)benzoic acid](/img/structure/B4386878.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B4386886.png)




![N-benzyl-2-[(4-fluorobenzoyl)(methyl)amino]benzamide](/img/structure/B4386920.png)
![1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B4386950.png)

![2-[(2-bromo-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4386962.png)
![ethyl 4-{[(3,5-difluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4386970.png)
![6-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4386976.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4386984.png)
